

# 1-(4-Methylbenzoyl)piperazine CAS number and molecular weight

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## Compound of Interest

Compound Name: **1-(4-Methylbenzoyl)piperazine**

Cat. No.: **B039415**

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## An In-depth Technical Guide to 1-(4-Methylbenzoyl)piperazine

Introduction: **1-(4-Methylbenzoyl)piperazine** is a chemical compound featuring a piperazine ring acylated with a 4-methylbenzoyl group. The piperazine scaffold is a significant pharmacophore in drug discovery, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.<sup>[1]</sup> Derivatives of piperazine are explored for numerous therapeutic applications, including anticancer, antifungal, antibacterial, and antipsychotic agents.<sup>[1][2][3]</sup> This guide provides a technical overview of **1-(4-Methylbenzoyl)piperazine**, its chemical properties, a representative synthesis protocol, and its context within medicinal chemistry.

## Physicochemical Properties

The fundamental properties of **1-(4-Methylbenzoyl)piperazine** are crucial for its application in research and development. These identifiers and computed properties provide a baseline for its characterization.

Property	Value	Source
CAS Number	111752-26-2	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C12H16N2O	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	204.27 g/mol	<a href="#">[5]</a>
Monoisotopic Mass	204.126263138 Da	<a href="#">[4]</a>
Predicted pKa	8.39 ± 0.10	<a href="#">[4]</a>
Complexity	216	<a href="#">[4]</a>

## Experimental Protocols: Synthesis

The synthesis of N-acylated piperazines like **1-(4-Methylbenzoyl)piperazine** is a common procedure in medicinal chemistry. A general and illustrative method involves the acylation of piperazine with a suitable acid chloride.

### General Synthesis of 1-(4-Substituted-benzoyl)piperazine

This protocol is adapted from procedures for synthesizing analogous N-acylated piperazine derivatives.[\[6\]](#) The core reaction is the nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Objective: To synthesize **1-(4-Methylbenzoyl)piperazine** from piperazine and 4-methylbenzoyl chloride.

Reactants:

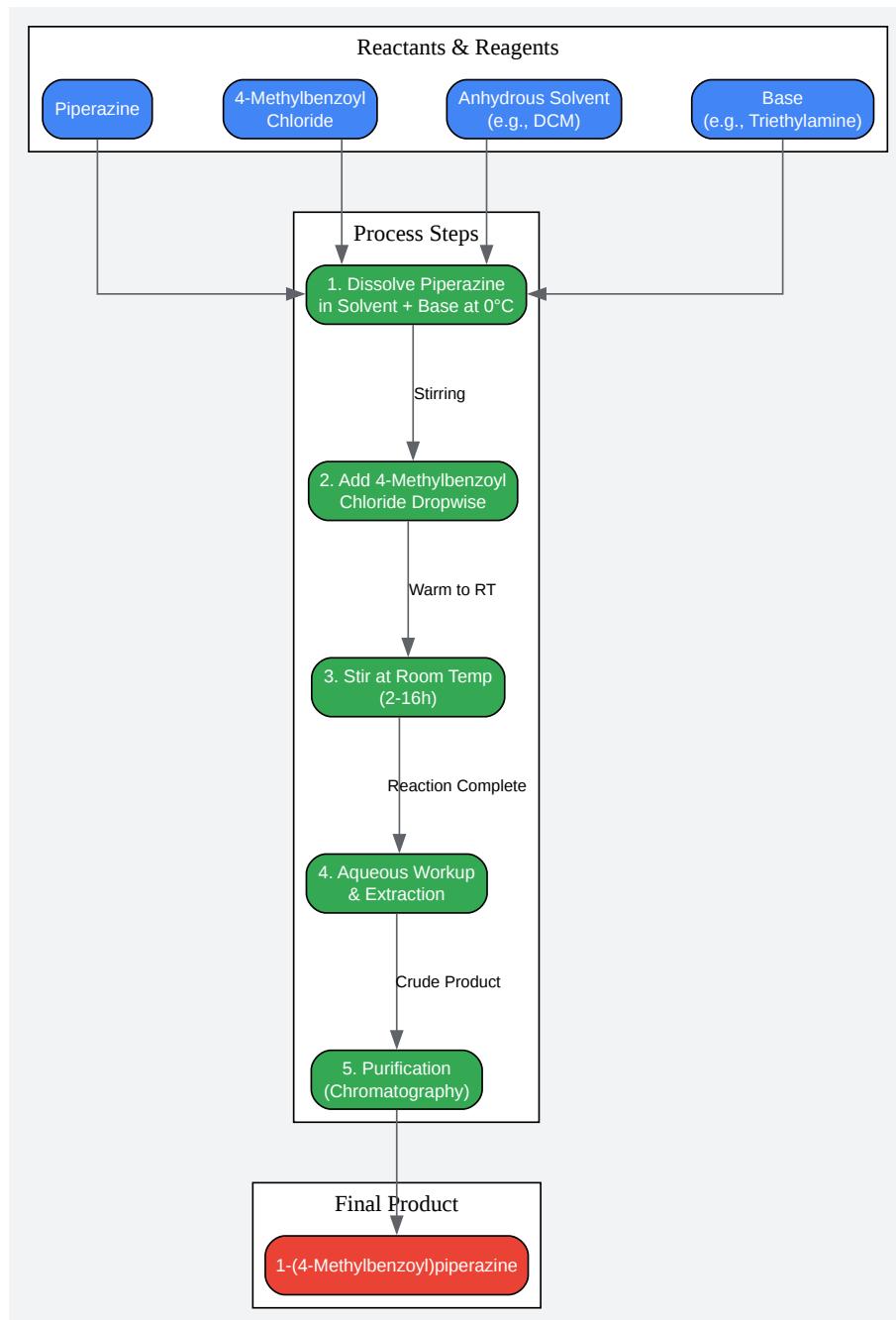
- Piperazine
- 4-Methylbenzoyl chloride (p-Toluoyl chloride)
- A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- A base (e.g., Triethylamine (TEA), Potassium carbonate) to neutralize the HCl byproduct.

### Procedure:

- Preparation: In a round-bottom flask, dissolve piperazine in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is typically cooled in an ice bath (0 °C). Note: Piperazine is often used in excess to act as both reactant and base, or a non-nucleophilic base like triethylamine is added.
- Addition of Acyl Chloride: To the cooled, stirring solution of piperazine, add a solution of 4-methylbenzoyl chloride in the same solvent dropwise over a period of 15-30 minutes. The slow addition helps to control the reaction temperature.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Workup:
  - Filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).
  - Wash the filtrate with water or a saturated sodium bicarbonate solution to remove excess acid and water-soluble components.
  - Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).
  - Combine the organic layers, dry over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filter, and evaporate the solvent under reduced pressure to yield the crude product.
- Purification: The crude **1-(4-Methylbenzoyl)piperazine** can be purified by column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) or by recrystallization to obtain the final, pure compound.[6]

## Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

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Caption: Workflow for the synthesis of **1-(4-Methylbenzoyl)piperazine**.

## Biological and Pharmacological Context

The piperazine moiety is a cornerstone in modern drug discovery.<sup>[3]</sup> Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often improve the aqueous solubility and bioavailability of drug candidates.<sup>[1]</sup>

N-acylated piperazines, the class to which **1-(4-Methylbenzoyl)piperazine** belongs, are integral to a vast number of active pharmaceutical ingredients. The introduction of an acyl group, such as the 4-methylbenzoyl moiety, significantly alters the molecule's electronic properties, lipophilicity, and steric profile. This modification is a key strategy in structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of new compounds.[\[7\]](#)

Research into structurally related compounds has demonstrated a wide range of biological activities, including:

- **Anticancer Properties:** Many piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[\[2\]](#)[\[7\]](#) Mechanisms can include the inhibition of microtubule synthesis, cell cycle progression, and angiogenesis.[\[2\]](#)
- **Antimicrobial Activity:** The piperazine nucleus is a common feature in many antimicrobial agents, and its derivatives have been designed to exhibit antibacterial and antifungal properties.[\[3\]](#)[\[8\]](#)
- **Central Nervous System (CNS) Activity:** Diaryl piperazine derivatives have been identified as potent antagonists for dopamine receptors and inhibitors of dopamine uptake, leading to applications as antipsychotic and antidepressant agents.[\[2\]](#)

While specific biological data for **1-(4-Methylbenzoyl)piperazine** itself is not extensively detailed in the provided search results, its structure serves as a valuable scaffold and intermediate for the synthesis of more complex molecules with potential pharmacological activities.[\[7\]](#) Researchers can use this compound as a starting point for developing novel therapeutic agents by further modifying the piperazine ring or the benzoyl group.

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